molecular formula C18H19NO6 B6141620 methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate

methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate

Cat. No.: B6141620
M. Wt: 345.3 g/mol
InChI Key: FSFQOZPFDYDGRE-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate (CAS: 329722-65-8) is a benzoate ester derivative with a molecular formula of C₁₈H₁₉NO₆ and a molecular weight of 345.351 g/mol . Its ChemSpider ID is 508308, and it is identifiable by synonyms such as 4,5-dimethoxy-2-(4-methoxybenzoylamido)-benzoic acid methyl ester .

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-22-12-7-5-11(6-8-12)17(20)19-14-10-16(24-3)15(23-2)9-13(14)18(21)25-4/h5-10H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFQOZPFDYDGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate typically involves the condensation of 4-methoxybenzoic acid with 4,5-dimethoxy-2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoylamino group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoic acid.

    Reduction: Formation of 4,5-dimethoxy-2-[(4-methoxyphenyl)amino]benzoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification of Analogues

Sulfonamido-Substituted Benzoates

Compounds such as methyl 2-((4-methyl-N-(prop-2-yn-1-yl)phenyl)sulfonamido)-4-(trifluoromethyl)benzoate (S10h) and methyl 4,5-dimethoxy-2-((4-methyl-N-(prop-2-yn-1-yl)phenyl)sulfonamido)benzoate (S10n) share structural similarities but replace the methoxybenzoylamido group with sulfonamido substituents. Key differences include:

  • S10h : Contains a trifluoromethyl group, enhancing lipophilicity and metabolic stability. Yield: 84% (yellow amorphous solid) .
  • S10n : Features dual methoxy groups, resulting in a white foam appearance and 99% yield .
    These sulfonamido derivatives are synthesized via copper-catalyzed reactions, indicating robust methodologies for introducing sulfur-based functional groups .
Ethynyl-Substituted Benzoates

Methyl 4,5-dimethoxy-2-(phenylethynyl)benzoate (1h) replaces the amino-linked substituent with a phenylethynyl group. Key

  • Yield: 99% (orange solid) via triflic acid-mediated cyclization .
  • Melting point: 114–116°C, higher than typical amorphous sulfonamido derivatives .
Trifluoromethyl-Substituted Benzoates

Methyl 4,5-dimethoxy-2-(trifluoromethyl)benzoate (C₁₁H₁₁F₃O₄, molar mass: 264.2 g/mol) lacks the amino linkage but includes a trifluoromethyl group. This electron-withdrawing substituent reduces basicity and increases resistance to enzymatic degradation, making it relevant for agrochemical or pharmaceutical applications .

Thiophene-Containing Analogues

Methyl 4,5-dimethoxy-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate incorporates a thiophene acrylamido group (CAS: 868153-97-3). The sulfur atom in the thiophene ring may enhance π-stacking interactions or alter redox properties compared to the methoxybenzoyl derivative .

Amino-Substituted Precursors

Simpler analogues like methyl 2-amino-4,5-dimethoxybenzoate (C₁₀H₁₃NO₄) lack the benzoylamido group, serving as intermediates for further functionalization. This compound’s synthesis and characterization are foundational for developing more complex derivatives .

Functional Implications of Substituents

  • Methoxy Groups : Enhance solubility in polar solvents and influence electronic effects (e.g., resonance donation).
  • Trifluoromethyl Groups : Improve metabolic stability and membrane permeability due to lipophilicity.
  • Ethynyl Groups : Introduce rigidity and conjugation, useful in materials science or fluorescence applications.

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